6-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps:
Formation of the Adamantane-1-Carbonyl Piperazine Intermediate: This step involves the reaction of adamantane-1-carbonyl chloride with piperazine under basic conditions to form the adamantane-1-carbonyl piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the carbonyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .
Scientific Research Applications
6-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: Its stability and structural properties make it a candidate for use in the development of advanced materials.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine and tetrahydroquinoline moieties can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and memantine share the adamantane core and are known for their antiviral and neuroprotective properties.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine moiety and are used as antipsychotic medications.
Tetrahydroquinoline Derivatives: These compounds are studied for their potential in treating various diseases, including cancer and neurodegenerative disorders.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable subject of research .
Properties
Molecular Formula |
C24H31N3O4S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
6-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H31N3O4S/c28-22-4-1-19-12-20(2-3-21(19)25-22)32(30,31)27-7-5-26(6-8-27)23(29)24-13-16-9-17(14-24)11-18(10-16)15-24/h2-3,12,16-18H,1,4-11,13-15H2,(H,25,28) |
InChI Key |
XPCWMKVOABYGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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